molecular formula C13H19BO4 B1451419 (4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid CAS No. 1095639-99-8

(4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid

Cat. No. B1451419
M. Wt: 250.1 g/mol
InChI Key: HICMGZMCEXKDKB-UHFFFAOYSA-N
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Description

“(4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 182281-01-2. It has a molecular weight of 222.05 and its IUPAC name is 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11,13-14H,1-3,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, sealed, and dry .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis and Characterization of Polyesters : The compound has been used in the synthesis of diesters with oxalic and phthalic acid, leading to polymers suitable for controlled drug delivery through in vivo biodegradation (Abdelaal & Abbas, 1996).
  • Catalytic Applications : A study focused on the preparation and characterization of a novel ethyl and boron sulfonic acid-based bifunctional periodic mesoporous organosilica, which proved efficient for the synthesis of tetrahydrobenzo[b]pyrans (Norouzi, Elhamifar, Mirbagheri & Ramazani, 2018).
  • Synthesis of Dihydropyran 3-O-Carbamates : This research involved the metalation−Suzuki−Miyaura cross-coupling reactions to produce 2-substituted dihydropyran O-carbamates, indicating the compound's role in complex organic syntheses (Bower, Guillaneux, Nguyen, Wong & Snieckus, 1998).

Material Science and Engineering

  • Fluorescence Emission and Optical Properties : A study on coumarin-based fluorophores, including a benzocoumarin-phenyl boronic acid hybrid, demonstrated solid-state emission properties and fluorescence response to water, indicating potential applications in optoelectronic materials (Sun, Wang, Chen & Duan, 2012).

Boron Neutron Capture Therapy (BNCT)

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[4-[2-(oxan-2-yloxy)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4/c15-14(16)12-6-4-11(5-7-12)8-10-18-13-3-1-2-9-17-13/h4-7,13,15-16H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICMGZMCEXKDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCOC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661394
Record name (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid

CAS RN

1095639-99-8
Record name (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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